molecular formula C15H10N2O4 B12005372 Cyano(4-nitrophenyl)methyl benzoate CAS No. 51130-02-0

Cyano(4-nitrophenyl)methyl benzoate

Cat. No.: B12005372
CAS No.: 51130-02-0
M. Wt: 282.25 g/mol
InChI Key: UIMXNWCCUWBYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano(4-nitrophenyl)methyl benzoate is an organic compound that features a cyano group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-nitrophenyl)methyl benzoate typically involves the reaction of 4-nitrobenzyl cyanide with benzoic acid or its derivatives. One common method includes the esterification of 4-nitrobenzyl cyanide with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cyano(4-nitrophenyl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

Scientific Research Applications

Cyano(4-nitrophenyl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(4-nitrophenyl)methyl benzoate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form amines. These reactive sites make the compound versatile for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyano(4-nitrophenyl)methyl benzoate is unique due to the presence of both a cyano group and a nitrophenyl group attached to a benzoate ester. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

51130-02-0

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

[cyano-(4-nitrophenyl)methyl] benzoate

InChI

InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H

InChI Key

UIMXNWCCUWBYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.